

# Core Experimental Approach: Affinity Purification-Mass Spectrometry (AP-MS)

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## Compound of Interest

Compound Name: CCMI

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The primary experimental strategy employed by the **CCMI** to map protein-protein interactions (PPIs) is affinity purification coupled with mass spectrometry (AP-MS).<sup>[1][2]</sup> This technique allows for the isolation and identification of proteins that interact with a specific "bait" protein, providing a snapshot of the protein complexes within a cell.

## Experimental Protocol: AP-MS for Mapping Differential PPI Networks

The following is a generalized protocol for AP-MS as utilized in **CCMI** studies to map differential PPI networks between wild-type and mutant proteins in various cellular contexts.

### 1. Cell Line Engineering and Bait Expression:

- **Cell Lines:** Human Embryonic Kidney (HEK293T) cells are commonly used for their high transfectability and protein expression levels. For cancer-specific studies, relevant cancer cell lines such as those for breast cancer (e.g., MCF7) and head and neck squamous cell carcinoma (HNSCC) are utilized.
- **Vector Construction:** The gene encoding the "bait" protein of interest (both wild-type and mutant versions) is cloned into a mammalian expression vector. This vector typically includes a dual affinity tag, such as the 2xStrep-HA tag, fused to the N- or C-terminus of the bait protein to facilitate purification.

- **Transfection:** The expression vectors are transfected into the chosen cell line. For stable expression, lentiviral transduction is often employed, followed by selection with an appropriate antibiotic (e.g., puromycin) to generate stable cell lines.

## 2. Cell Lysis and Protein Extraction:

- **Cell Harvesting:** Cells are harvested, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.
- **Lysis:** The cell pellet is resuspended in a lysis buffer containing detergents (e.g., Triton X-100 or NP-40) to solubilize proteins and disrupt cell membranes. The buffer is supplemented with protease and phosphatase inhibitors to prevent protein degradation and maintain post-translational modifications.
- **Clarification:** The lysate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

## 3. Affinity Purification:

- **Bead Preparation:** Streptactin- or HA-conjugated magnetic beads are washed and equilibrated with the lysis buffer.
- **Incubation:** The clarified cell lysate is incubated with the prepared beads to allow the tagged "bait" protein and its interacting partners to bind to the beads. This incubation is typically performed for several hours at 4°C with gentle rotation.
- **Washing:** The beads are washed multiple times with the lysis buffer to remove non-specific binding proteins.

## 4. Elution and Sample Preparation for Mass Spectrometry:

- **Elution:** The bound protein complexes are eluted from the beads. For Strep-tagged proteins, elution is often performed with a buffer containing biotin, which competes with the Strep-tag for binding to the streptactin beads.
- **Protein Digestion:** The eluted proteins are denatured, reduced, and alkylated. They are then digested into smaller peptides using a protease, most commonly trypsin.

- **Peptide Desalting:** The resulting peptides are desalted and concentrated using a C18 solid-phase extraction column (e.g., a ZipTip).

#### 5. Mass Spectrometry and Data Analysis:

- **LC-MS/MS Analysis:** The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
- **Protein Identification:** The resulting MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant to identify the peptides and, by extension, the proteins in the sample.
- **Quantitative Analysis:** The abundance of each identified protein is quantified based on the intensity of its corresponding peptides. To identify specific interactors, the abundance of each protein in the bait pulldown is compared to its abundance in control pulldowns (e.g., from cells expressing an empty vector or a non-interacting protein). Statistical significance is determined using methods like the SAINT (Significance Analysis of INteractome) algorithm.

## Quantitative Data: Protein-Protein Interactions in Cancer

The **CCMI** has generated extensive datasets of PPIs for various cancers. This data reveals how cancer-associated mutations alter protein interaction networks. Below are summary tables of newly identified protein-protein interactions in head and neck and breast cancer from key **CCMI** publications.

### Table 1: Novel Protein-Protein Interactions in Head and Neck Squamous Cell Carcinoma (HNSCC)

Bait Protein (Gene)	Interacting Protein	Biological Context/Significance
PIK3CA (mutant)	ERBB3	Enhanced interaction in mutant PIK3CA, suggesting a mechanism of pathway activation.
PIK3CA (mutant)	GRB2	Altered interaction with a key adaptor protein in receptor tyrosine kinase signaling.
NOTCH1	MAML1	Known co-activator, with altered interactions in specific NOTCH1 mutants.
TP53 (mutant)	MDM2	Differential binding of mutant p53 to its negative regulator.
FAT1	DVL1	Connection to the Wnt signaling pathway.

Note: This table represents a summary of findings. For a comprehensive list of interactions and quantitative scores, refer to the supplementary data of the relevant **CCMI** publications.

## Table 2: Novel Protein-Protein Interactions in Breast Cancer

Bait Protein (Gene)	Interacting Protein	Biological Context/Significance
PIK3CA (mutant)	BPIFA1	Newly identified negative regulator of the PI3K-AKT pathway.[1]
PIK3CA (mutant)	SCGB2A1	Newly identified negative regulator of the PI3K-AKT pathway.[1]
GATA3	ZNF354C	Interaction with a zinc finger protein, potentially modulating GATA3's transcriptional activity.
CDH1	CTNND1	Altered interaction with p120-catenin in specific E-cadherin mutants.
MAP2K4	JNK1	Altered kinase-substrate interaction in the context of MAP2K4 mutations.

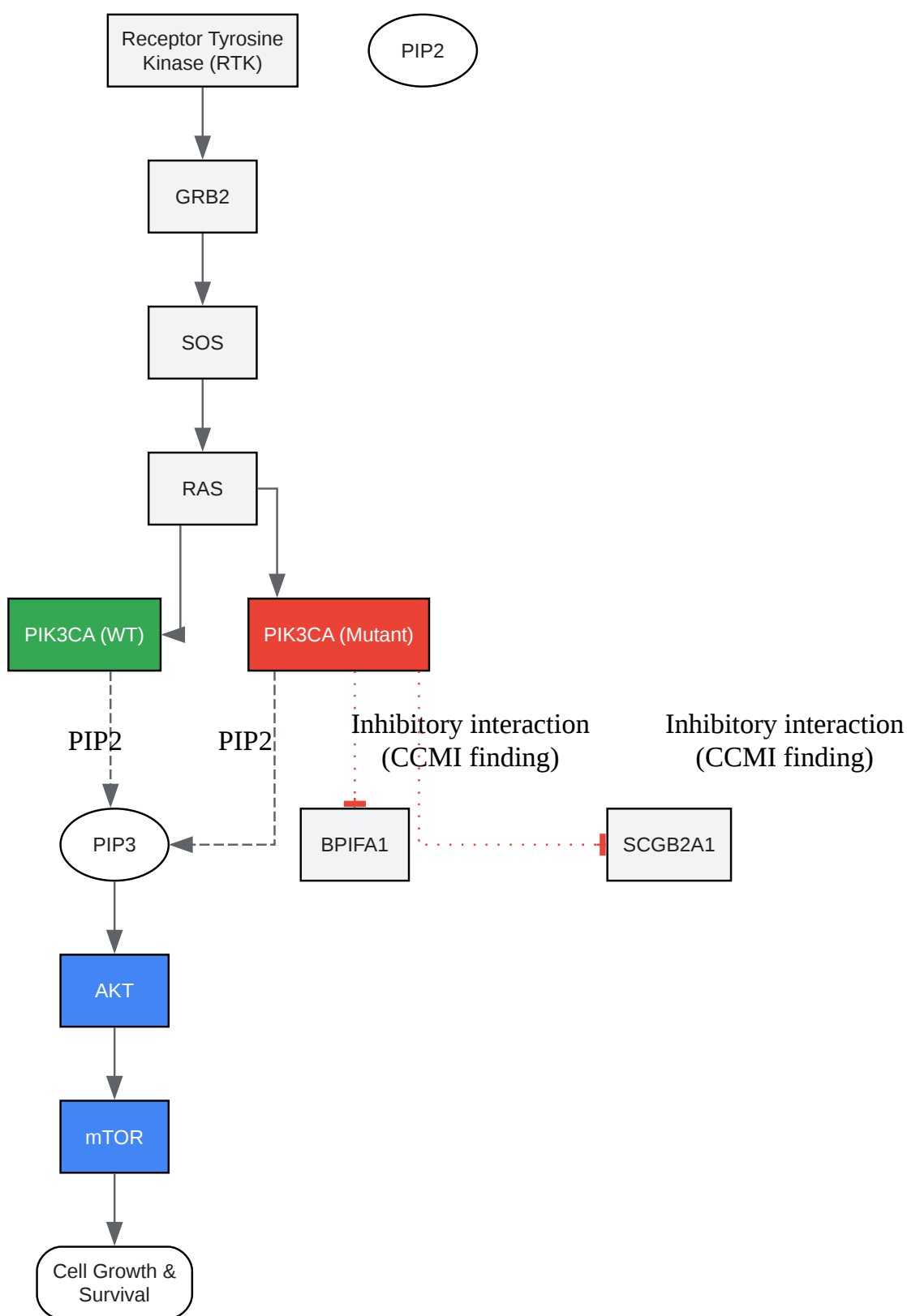
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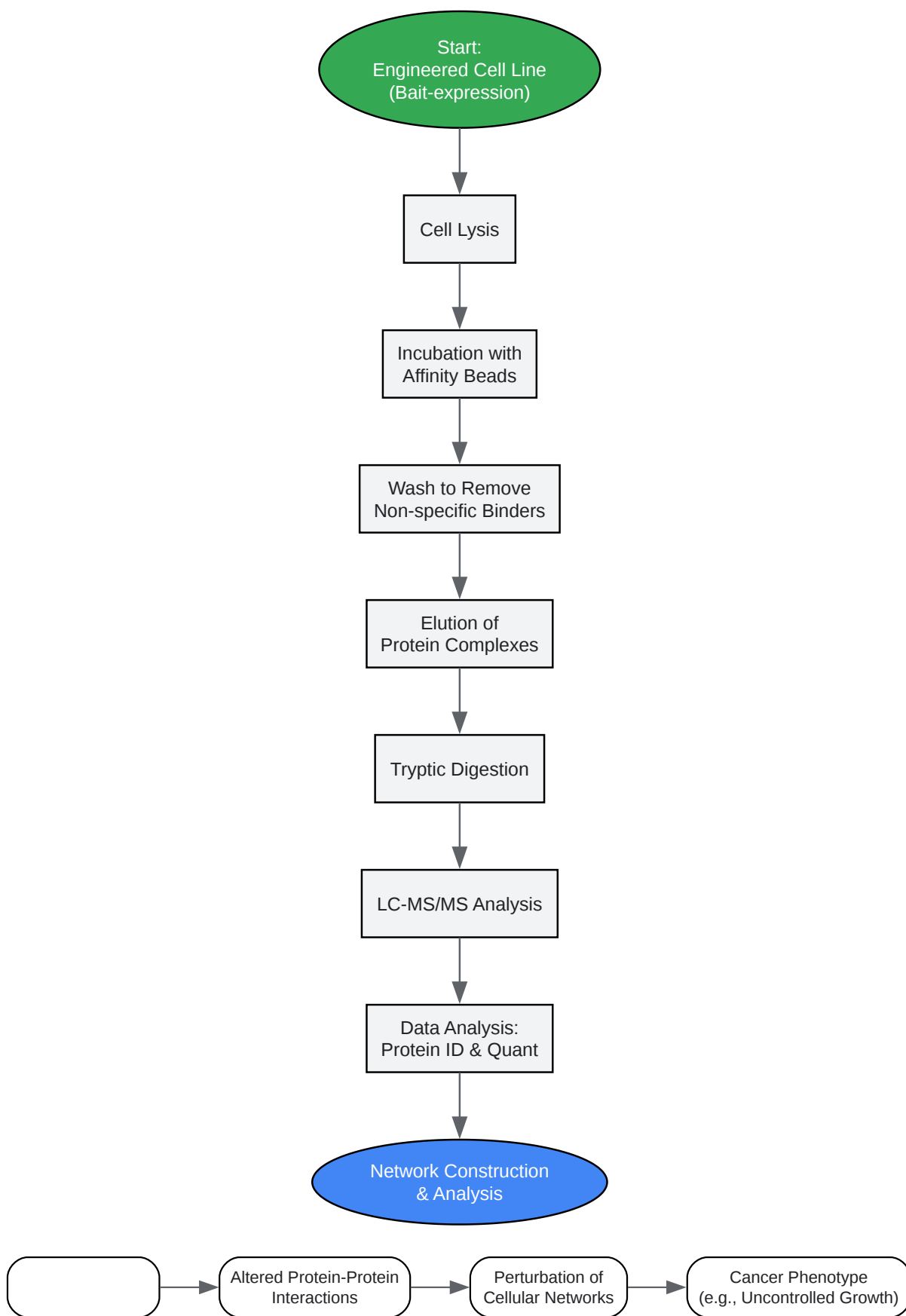
## Signaling Pathways and Experimental Workflows

The **CCMI**'s work provides a systems-level view of how mutations impact cellular signaling. The following diagrams, rendered in Graphviz DOT language, illustrate key concepts and workflows.

### PI3K Signaling Pathway with Mutant-Specific Interactions

This diagram depicts a simplified PI3K signaling pathway, highlighting how mutations in PIK3CA can lead to altered protein interactions and downstream signaling.





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## References

- 1. onclive.com [onclive.com]
- 2. Cancer Cell Map Initiative reveals protein interactions that drive cancer [scienceboard.net]
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